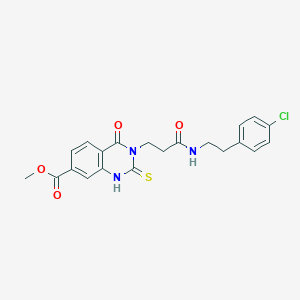

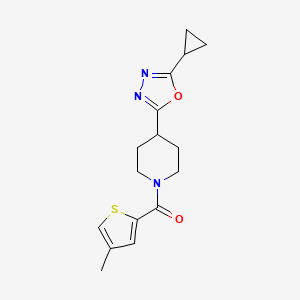

Methyl 3-(3-((4-chlorophenethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Methyl 3-(3-((4-chlorophenethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate" is a complex organic molecule that appears to be related to the family of tetrahydroquinoline derivatives. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives can be approached through various strategies. One method involves the cyclocondensation of mono(triphenyl)phosphonium salt derived from 1,2-bis(bromomethyl)benzene with N-alkoxycarbonyloxamates, followed by cyclopropanation with dimethylsulfoxonium methylide to yield 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives . Another convergent route starts from dimethyl-5-(2-formylphenyl)-2-methyl-4,5-dihydrooxazole-4,4-dicarboxylate, which is cleaved to produce protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate . Additionally, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates can be synthesized through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives has been elucidated using techniques such as X-ray structural analysis. For instance, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established through this method . Detailed 2D DQF-COSY and 2D NOESY NMR analyses have also been performed to study the rotational isomerism of these bicyclic amino acid derivatives .

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in peptide synthesis. The synthesis process often involves protection and deprotection steps to manipulate functional groups without altering the core structure. For example, different O- and N-protection protocols were developed to afford access to a range of new derivatives . The direct condensation of ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate with amino acid ester hydrochloride in the presence of triethylamine has been used to develop a series of quinoline amino acid esters .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "Methyl 3-(3-((4-chlorophenethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate" are not detailed in the provided papers, the properties of related tetrahydroquinoline derivatives can be inferred. These compounds typically exhibit solid-state properties and can be characterized by their melting points, solubility, and stability under various conditions. The chemical properties include reactivity towards nucleophiles and electrophiles, acidity or basicity of functional groups, and the ability to form salts and derivatives for further reactions .

科学的研究の応用

Synthesis and Potential Biological Applications

Antimicrobial and Antifungal Agents : Research indicates that compounds similar to the specified chemical structure, particularly those within the quinazoline and tetrahydroquinoline families, have been synthesized and tested for antimicrobial and antifungal activities. For instance, Desai et al. (2007) explored the synthesis of new quinazolines with potential as antimicrobial agents against a variety of pathogens including Escherichia coli and Staphylococcus aureus, showcasing the broad applicability of these compounds in addressing bacterial and fungal infections Desai, Shihora, & Moradia, 2007.

Synthesis of Constrained ACC Derivatives : Another study focused on the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, demonstrating a unique cyclopropanation process. These derivatives are considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, which could have significant implications in medicinal chemistry for the development of new drugs with improved pharmacokinetic properties Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002.

Myorelaxant Activity : Gündüz et al. (2008) investigated the myorelaxant activities of hexahydroquinoline derivatives, which are structurally related to the specified compound. These studies indicate the potential for developing new therapeutic agents that can modulate smooth muscle activity, which could be beneficial in treating conditions like hypertension or asthma Gündüz, Oztürk, Vural, Şimşek, Sarıoǧlu, & Şafak, 2008.

Anti-Inflammatory and Analgesic Agents : The synthesis of novel 4(3H)-quinazolinone derivatives has also been explored for their anti-inflammatory and analgesic properties. This research signifies the potential therapeutic applications of these compounds in managing pain and inflammation, suggesting a promising area for further development of new medications Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012.

特性

IUPAC Name |

methyl 3-[3-[2-(4-chlorophenyl)ethylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O4S/c1-29-20(28)14-4-7-16-17(12-14)24-21(30)25(19(16)27)11-9-18(26)23-10-8-13-2-5-15(22)6-3-13/h2-7,12H,8-11H2,1H3,(H,23,26)(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUVGBMEDHRSHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-((4-chlorophenethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Fluoro-4-[(morpholin-4-yl)methyl]aniline](/img/structure/B3011120.png)

![4-(2-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011126.png)

![4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B3011135.png)

![4-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-N-(cyanomethyl)-4-oxobutanamide](/img/structure/B3011137.png)

![1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B3011138.png)

![5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3011142.png)